molecular formula C7H6ClN3O2 B2733992 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride CAS No. 2418720-54-2

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2733992
CAS No.: 2418720-54-2
M. Wt: 199.59
InChI Key: XHTZLPUBKIAZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₇H₅ClN₃O₂ (as per : C₇H₅N₃O·HCl, molecular weight 183.595 g/mol).
Structural Features: This compound consists of a pyrazolo[4,3-c]pyridine core with a carboxylic acid group at position 4 and a hydrochloride salt. Its IUPAC name is 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid hydrochloride.
Key Properties:

  • Purity: ≥95% (typical for hydrochloride salts of pyrazolo-pyridine derivatives, as seen in and ).

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)6-4-3-9-10-5(4)1-2-8-6;/h1-3H,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTZLPUBKIAZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method involves the reaction of substituted hydrazines with β-ketoesters to form pyrazoles, which are then cyclized with appropriate reagents to form the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₅N₃O₂
  • Molecular Weight : 163.14 g/mol
  • Physical State : Solid at room temperature
  • Density : 1.618 g/cm³

The compound's structure features a unique pyrazolo-pyridine framework, which is structurally similar to purine bases. This similarity may influence its biological activities, making it a candidate for various therapeutic applications.

Biological Activities

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid; hydrochloride exhibits a range of biological activities:

  • Agonistic Activity : It acts as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in metabolic regulation. Modifications to the compound can enhance this activity, indicating a significant structure-activity relationship (SAR) .
  • Antimicrobial Properties : Some derivatives of pyrazolo[4,3-c]pyridine have demonstrated antimicrobial effects, suggesting potential applications in treating infectious diseases .
  • Anti-inflammatory Effects : Research indicates that related compounds can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. For example, certain derivatives showed IC50 values against COX-2 ranging from 23.8 µM to 42.1 µM .
  • Anticancer Activity : The compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Inhibition of CDK2 and CDK9 has been linked to reduced cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can significantly affect its pharmacological profile:

CompoundSubstituentIC50 (COX-2)IC50 (CDK2)Remarks
Compound AMethyl23.8 µM0.36 µMStrong anti-inflammatory and anticancer activity
Compound BChlorine31.4 µM1.8 µMModerate activity; potential for further optimization
Compound CTrifluoromethyl42.1 µMNot testedLower activity; serves as a baseline

This table summarizes key findings from studies on the structure-activity relationships of various derivatives .

Case Studies

Recent research highlights several case studies focusing on the therapeutic potential of pyrazolo[4,3-c]pyridine derivatives:

  • Inhibition of CDK2 and CDK9 : Studies have shown that specific derivatives effectively inhibit these kinases, leading to reduced proliferation of cancer cells .
  • Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogs in the Pyrazolo-Pyridine Family

The pyrazolo-pyridine scaffold is highly versatile, with minor structural changes (e.g., substituent positions, functional groups) leading to significant differences in biological activity. Below is a comparative analysis:

Compound Name Core Structure Substituents Biological Target/Activity Key Findings
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid HCl Pyrazolo[4,3-c]pyridine -COOH at position 4, HCl salt Not explicitly stated Structural similarity to EGFR inhibitors (e.g., substituted [4,3-c]pyridines) .
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid (Compound 3) Pyrazolo[3,4-b]pyridine -COOH at position 4 PPARα activator EC₅₀ lower than fenofibrate; reduces plasma triglycerides in vivo .
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine HCl Pyrazolo[4,3-c]pyridine -NHCH₃ at position 3, HCl salt Pharmaceutical building block Used in targeted therapies (e.g., kinase inhibitors) .
1H-Pyrazolo[4,3-c]pyridine-4-carboxaldehyde HCl Pyrazolo[4,3-c]pyridine -CHO at position 4, HCl salt Intermediate in organic synthesis Molecular weight 183.595 g/mol; SMILES: O=Cc1nccc2[nH]ncc12 .
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate HCl Pyrazolo[3,4-c]pyridine -COOEt at position 3, HCl salt Not specified CAS 1171539-58-4; used in synthetic chemistry .

Functional Group Impact on Activity

  • Carboxylic Acid Derivatives :

    • The -COOH group in 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid HCl may enhance hydrogen bonding with biological targets (e.g., PPARα or EGFR), similar to Compound 3’s PPARα activation .
    • In contrast, the aldehyde group (-CHO) in 1H-pyrazolo[4,3-c]pyridine-4-carboxaldehyde HCl is more reactive, making it suitable as a synthetic intermediate rather than a direct therapeutic agent .
  • Amine Derivatives :

    • The methylamine group in 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine HCl improves solubility and bioavailability, critical for pharmaceutical applications .

Physicochemical Properties

Property 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid HCl 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine HCl Compound 3 (Pyrazolo[3,4-b]pyridine)
Molecular Weight (g/mol) 183.595 184.62 ~210 (estimated)
Purity ≥95% ≥95% Not specified
Solubility Likely polar due to -COOH and HCl salt Enhanced by methylamine and HCl salt Moderate (depends on formulation)

Biological Activity

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid; hydrochloride has the following chemical characteristics:

  • Molecular Formula : C₇H₆ClN₃O₂
  • Molecular Weight : 199.59 g/mol
  • Appearance : Typically encountered as a solid at room temperature.

The compound features a unique fused ring system consisting of a pyrazole ring and a pyridine ring, with a carboxylic acid functional group that can influence its reactivity and biological activity.

The biological activity of 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets. Research indicates that it may serve as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in metabolic regulation. This interaction suggests potential therapeutic applications in conditions such as diabetes and obesity.

Structure-Activity Relationships (SAR)

The structure of 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid significantly influences its biological activity. Variations in substituents on the pyrazolo-pyridine framework can enhance or alter pharmacological effects. For example:

  • Substituent Positioning : The position of substituents on the pyrazolo-pyridine ring can affect binding affinity and biological activity.
  • Derivatization Potential : The compound's carboxylic acid group allows for various chemical modifications to create analogs with potentially improved properties .

Comparative Analysis with Related Compounds

To provide context for the biological activity of 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochlorideC₈H₉ClN₃O₂Methyl substitution enhances solubility
1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochlorideC₇H₆ClN₃O₂Variation at the carboxylate position affects activity
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochlorideC₈H₉ClN₃O₂Tetrahydro group contributes to different pharmacokinetics

These compounds differ primarily in their substituents and structural modifications, which influence their solubility, stability, and biological activity.

Recent Studies

Recent research has focused on exploring the biological activities of pyrazolopyridine derivatives. For instance:

  • A study identified various pyrazolopyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), highlighting the potential for these compounds in immune response modulation and cancer therapy. Although this study primarily focused on 1H-pyrazolo[3,4-b]pyridines, it underscores the relevance of structural analogs like 1H-pyrazolo[4,3-c]pyridine derivatives in drug discovery efforts .

Potential Applications

The unique properties of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid suggest several potential applications:

  • Medicinal Chemistry : Its ability to modulate metabolic pathways positions it as a candidate for developing treatments for metabolic disorders.
  • Anticancer Research : Similar compounds have shown promise in inhibiting cancer cell proliferation and modulating immune responses.

Q & A

Basic: What are the recommended synthetic routes for preparing 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of precursors followed by salt formation. Key approaches include:

  • Multi-component reactions : Reacting hydrazine derivatives with ketones or aldehydes (e.g., methyl-4-formylbenzoate) in the presence of ammonium chloride to form the pyrazolo-pyridine core, followed by acidification to yield the hydrochloride salt .
  • Alkylation of pyrazole intermediates : Using potassium carbonate and dimethylformamide (DMF) to facilitate substitution reactions with alkylating agents (e.g., dimethylaminoethyl chloride hydrochloride) .
  • Trifluoromethyl group introduction : For analogs, methylation or trifluoromethylation steps can be applied to the parent pyrrolidine-carboxylic acid scaffold before salt formation .
    Critical Note : Reaction conditions (temperature, solvent) significantly impact yield and purity. Validate intermediates via TLC or HPLC .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • Spectroscopy :
    • IR spectroscopy : Confirm functional groups (e.g., carboxylic acid O-H stretch at 2500-3300 cm⁻¹, pyrazole C-N absorption near 1600 cm⁻¹) .
    • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+ or [M-Cl]+ fragments) .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
    • Elemental analysis : Match calculated vs. observed C, H, N percentages to confirm stoichiometry .

Basic: What are the optimal storage conditions for maintaining stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt .
  • Solubility considerations : For long-term stability in solution, use anhydrous DMSO or ethanol, and avoid aqueous buffers unless necessary .

Advanced: How can structure-activity relationship (SAR) studies guide functional modifications for enhanced bioactivity?

Methodological Answer:

  • Core modifications :
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 4) to enhance metabolic stability .
    • Replace the pyridine ring with quinoline (as in substituted 1H-pyrazolo[4,3-c]quinolines) to improve binding affinity to targets like tubulin .
  • Salt variations : Compare hydrochloride with other salts (e.g., maleate) to assess solubility and bioavailability .
  • Biological assays : Test modified analogs in enzyme inhibition assays (e.g., β-lactamase or PPARα ligand activity) to quantify potency shifts .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
  • Detection limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity down to 1 ng/mL. Optimize transitions (e.g., m/z 177→132 for the methyl ester analog) .
  • Ion suppression : Mitigate with isotope-labeled internal standards (e.g., deuterated analogs) .

Advanced: How does this compound interact with biological targets such as PPARα or β-lactamases?

Methodological Answer:

  • PPARα activation : The pyrazolo-pyridine scaffold acts as a partial agonist, as demonstrated in reporter gene assays using engineered PPARα cell lines. Substitute the carboxylic acid with ester groups to modulate lipophilicity and nuclear receptor binding .
  • β-lactamase inhibition : The compound competes with substrate binding in the active site of OXA-48 enzymes. Crystallographic studies show hydrogen bonding between the carboxylic acid group and conserved residues (e.g., Lys73) .
  • Tubulin interaction : Derivatives with bulkier substituents (e.g., 4-chlorophenyl) disrupt microtubule polymerization, as shown in fluorescence polarization assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.